2(3H)-Oxazolone, 5-(4-chlorophenyl)-
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Overview
Description
2(3H)-Oxazolone, 5-(4-chlorophenyl)- is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Oxazolone, 5-(4-chlorophenyl)- typically involves the reaction of 4-chlorobenzoic acid with various reagents to form the desired oxazolone ring. One common method includes the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization . The reaction conditions often involve the use of solvents like methanol and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of 2(3H)-Oxazolone, 5-(4-chlorophenyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
2(3H)-Oxazolone, 5-(4-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxazolone ring, leading to the formation of new compounds.
Substitution: The compound can undergo substitution reactions, particularly at the 4-chlorophenyl group, to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various substituted oxazolones, which can have different functional groups attached to the oxazolone ring or the 4-chlorophenyl group .
Scientific Research Applications
2(3H)-Oxazolone, 5-(4-chlorophenyl)- has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2(3H)-Oxazolone, 5-(4-chlorophenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives of the compound being studied .
Comparison with Similar Compounds
2(3H)-Oxazolone, 5-(4-chlorophenyl)- can be compared with other similar compounds such as:
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound also contains a 4-chlorophenyl group and has similar biological activities.
5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamide: Another compound with a 4-chlorophenyl group, used for its antimicrobial properties.
These compounds share some structural similarities but differ in their specific chemical properties and applications, highlighting the uniqueness of 2(3H)-Oxazolone, 5-(4-chlorophenyl)-.
Properties
CAS No. |
61416-43-1 |
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Molecular Formula |
C9H6ClNO2 |
Molecular Weight |
195.60 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-3H-1,3-oxazol-2-one |
InChI |
InChI=1S/C9H6ClNO2/c10-7-3-1-6(2-4-7)8-5-11-9(12)13-8/h1-5H,(H,11,12) |
InChI Key |
PGERYZWNJCOLOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC(=O)O2)Cl |
Origin of Product |
United States |
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